8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 8 and a 4-methoxyphenyl group at position 2. This scaffold is pharmacologically significant due to its structural similarity to bioactive molecules like zolpidem and alpidem .
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
8-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-11-6-4-10(5-7-11)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3 |
InChI Key |
MQWYCTNCLGLSRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the cyclocondensation of a 2-aminopyridine derivative with a suitably substituted phenacyl bromide or acetophenone derivative bearing a 4-methoxyphenyl group and a bromine substituent at the 8-position of the imidazo[1,2-a]pyridine ring.
Method 1: Cyclization of 2-Aminopyridine with 2-Bromo-1-(4-methoxyphenyl)ethanone
This method is a classical approach involving:
- Reactants: 2-Aminopyridine and 2-bromo-1-(4-methoxyphenyl)ethanone.
- Solvent: Acetone.
- Conditions: Reflux for 2–3 hours to form an intermediate salt, followed by acid treatment (2 N HCl) under reflux for 1 hour.
- Workup: Basification with ammonium hydroxide, filtration, and crystallization from ethanol.
- Yield: Approximately 88%.
- Characterization: Melting point 130–132 °C; confirmed by NMR spectroscopy.
$$
\text{2-Aminopyridine} + \text{2-bromo-1-(4-methoxyphenyl)ethanone} \xrightarrow[\text{2 N HCl}]{\text{acetone, reflux}} \text{this compound}
$$
This method was reported by researchers conducting medicinal chemistry studies focusing on imidazo[1,2-a]pyridine derivatives, highlighting its efficiency and high yield.
Method 2: One-Pot Synthesis Using Ionic Liquids and Ultrasound Irradiation
A more recent and environmentally friendly approach uses:
- Reactants: 2-Aminopyridine and substituted acetophenones (including 4-methoxyphenyl derivatives).
- Catalyst: Ionic liquid, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4).
- Additives: Iodine as an oxidant.
- Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for post-treatment.
- Conditions: Ultrasound irradiation at 30–35 °C for 2.5 hours, followed by base treatment under ultrasound at 40–45 °C.
- Yields: Good to excellent (73–82% for various substituted imidazo[1,2-a]pyridines).
- The base type and amount significantly influence the isolated yield.
- K2CO3 at 4 equivalents gave the highest yield (82%) for the model reaction.
- The method tolerates various substituents, including 4-bromo and 4-methoxy groups on the phenyl ring.
- Reaction times are shorter and conditions milder compared to traditional methods.
Table 1: Effect of Base Type and Amount on Yield of 2-Phenylimidazo[1,2-a]pyridine
| Entry | Base | Equivalents | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | 1.0 | 20 | 53 |
| 2 | NaOH | 1.5 | 20 | 66 |
| 3 | NaOH | 2.0 | 20 | 71 |
| 4 | NaOH | 16.0 | 20 | 78 |
| 5 | K2CO3 | 1.0 | 20 | 57 |
| 6 | K2CO3 | 1.5 | 20 | 73 |
| 7 | K2CO3 | 2.0 | 20 | 76 |
| 8 | K2CO3 | 4.0 | 20 | 82 |
Reaction conditions: Acetophenone (0.51 mmol), 2-aminopyridine (1.17 mmol), iodine (0.61 mmol), 20 mol% [BMIM]BF4, ultrasound (US), 30–35 °C, 2.5 hours followed by base treatment at 40–45 °C.
Method 3: DBU-Catalyzed Cyclization in Aqueous Ethanol
An alternative approach employs:
- Reactants: Substituted 2-aminopyridines and substituted phenacyl bromides.
- Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
- Solvent: Aqueous ethanol (1:1 v/v).
- Conditions: Room temperature.
- Yields: 65–94%.
- Advantages: Green solvent system, mild conditions, broad substrate scope, and scalability.
This method is notable for its atom economy (66.25–73.41%) and applicability to a wide range of substituted imidazo[1,2-a]pyridines including those with 4-methoxyphenyl substituents.
Additional Notes on Functionalization
- The 8-bromo substituent can be introduced via starting materials or post-synthetic modification.
- Functionalization at the 3-position (e.g., carbaldehyde) can be achieved via Vilsmeier–Haack formylation of the parent imidazo[1,2-a]pyridine.
- Ultrasound-assisted protocols improve reaction rates and yields while reducing harsh conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 8 serves as a primary site for nucleophilic substitution, enabling diverse functionalization:
Mechanistic Insights :
-
The bromine’s electrophilicity is enhanced by the electron-withdrawing effect of the imidazo[1,2-a]pyridine ring, facilitating oxidative addition in cross-coupling reactions .
-
Polar aprotic solvents like DMF improve reaction efficiency by stabilizing intermediates .
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution, primarily at positions 3 and 6:
Key Observations :
-
The methoxy group at the 4-position of the phenyl ring directs electrophiles to the para position in subsequent reactions .
-
Steric hindrance from the bromine at position 8 limits substitution at adjacent positions .
Cross-Coupling and Cyclization Reactions
The compound participates in tandem reactions to form complex heterocycles:
Domino A³-Coupling
-
Conditions : CuI (10 mol%), DABCO, MeCN, 100°C
-
Reagents : Aldehydes, amines, alkynes
-
Products : Polycyclic fused imidazo[1,2-a]pyridines
Selenylation
-
Conditions : Ultrasonication, PEG-400, 40°C
-
Reagents : Diorganyl diselenides
-
Products : 8-Selenyl derivatives
Applications :
Interaction with Biological Targets
While not traditional chemical reactions, the compound’s binding interactions inform its pharmacological potential:
Structural Insights :
-
The planar imidazo[1,2-a]pyridine core enables π–π stacking with aromatic residues in enzyme active sites .
-
The bromine atom enhances hydrophobic interactions in protein pockets .
Synthetic Methodologies
Key routes for synthesizing the compound and its derivatives include:
One-Pot Halogenation-Cyclization
-
Reactants : 2-Amino-4-methoxyphenylpyridine, α-bromoacetophenone
-
Catalyst : [Bmim]BF₄, I₂
-
Conditions : Ultrasonication, 35°C
Copper-Catalyzed Cyclization
-
Reactants : 2-Aminopyridine, 4-bromoacetophenone
-
Catalyst : Copper silicate, ethanol, reflux
Stability and Degradation
Scientific Research Applications
8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its activity against various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Positional Isomers :
- 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS: 138023-17-3) differs only in bromine placement (position 3 vs. 8).
- 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM): Bromination on both the core and aryl ring increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Substituent Variations :
- This compound exhibits fluorescent properties and serves as a precursor for dopamine D3 receptor ligands .
- 8-Chloro-6-nitro Derivatives : Substituting bromine with chlorine or nitro groups (e.g., 8-bromo-6-chloro-3-nitro analogs) introduces stronger electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 1: Substituent Effects on Key Properties
*Estimated using ChemDraw; †Based on analogous bromination reactions ; ‡From palladium-catalyzed coupling .
Crystallographic and Structural Insights
- Crystal Packing : N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine () shows a 26.69° dihedral angle between the methoxyphenyl and core, suggesting bromine at C-8 may introduce torsional strain or alter packing efficiency .
Biological Activity
8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Pharmacological Properties
Imidazo[1,2-a]pyridines exhibit a wide range of biological activities, including but not limited to:
- Anticancer : Many derivatives have shown promising results in inhibiting tumor growth.
- Cholinesterase Inhibition : Compounds in this class have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating Alzheimer's disease and other cognitive disorders.
- Anti-inflammatory : These compounds can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Antimicrobial : Certain imidazo[1,2-a]pyridine derivatives demonstrate activity against various pathogens.
The biological activity of this compound can be attributed to its structural features that allow it to interact with multiple biological targets:
- Cholinesterase Inhibition : The compound has been shown to inhibit AChE with an IC50 value indicative of moderate potency. This action can enhance cholinergic neurotransmission and is relevant for neurodegenerative conditions .
- Kinase Inhibition : Studies indicate that imidazo[1,2-a]pyridines can act as inhibitors for various kinases involved in cancer progression. The bromine substituent in the molecule may enhance binding affinity to target enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives, including this compound. Key findings include:
- Cholinesterase Inhibition :
- Antitumor Activity :
- Molecular Docking Studies :
Data Table: Biological Activity Overview
Q & A
Q. What are standard synthetic methodologies for introducing bromine at the 8-position of imidazo[1,2-a]pyridine derivatives?
Bromination at the 8-position can be achieved via sequential nitration and halogenation. For example, 2-chloroimidazo[1,2-a]pyridine derivatives undergo nitration followed by substitution reactions using bromine sources. Alternatively, Suzuki-Miyaura cross-coupling with brominated aryl boronic acids enables regioselective bromine introduction .
Q. How can microwave-assisted synthesis improve the yield and purity of imidazo[1,2-a]pyridine derivatives?
Microwave irradiation reduces reaction times and enhances yields by promoting efficient energy transfer. A modified procedure using diglyme as a solvent under microwave conditions achieved high-purity 5-(4-methoxyphenyl)-7-phenyl derivatives, minimizing side reactions and improving regioselectivity .
Q. Which spectroscopic techniques are reliable for characterizing brominated imidazo[1,2-a]pyridines?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. HRMS confirms molecular weight (e.g., ESIMS m/z [M+H]+ = 340 for 8-bromo derivatives), while NMR identifies substituent positions via coupling constants and chemical shifts. IR spectroscopy further validates functional groups like nitriles (2200 cm⁻¹) .
Advanced Questions
Q. What strategies optimize regioselectivity during C-3 functionalization of 8-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine?
AlCl₃-catalyzed Friedel-Crafts acylation enables selective C-3 acetylation. Computational reaction coordinate diagrams guide solvent and catalyst optimization, while radical reactions (e.g., Cu-catalyzed three-component coupling) introduce aryl groups without requiring pre-functionalized substrates .
Q. How can computational modeling predict biological activity of substituted imidazo[1,2-a]pyridines?
Density functional theory (DFT) and molecular docking with validated receptor models (e.g., GABA receptors) predict binding affinities. For example, acetylated derivatives showed enhanced ligand-receptor interactions in silico, guiding prioritization for in vitro screening .
Q. What challenges arise in catalyst-free multicomponent reactions (MCRs) with imidazo[1,2-a]pyridine cores?
Low yields (e.g., 10% initial yield) due to competing adduct formation (e.g., imidazopyridine/glyoxylic acid adducts) are mitigated by optimizing solvent polarity (DMF → DCE) and temperature (100°C → 80°C). Stoichiometric adjustments (e.g., glyoxylic acid equivalents) suppress decarboxylation byproducts .
Q. How do 7-position substituents influence reactivity and pharmacological properties?
Substituents like 4-methoxyphenyl or 4-(trifluoromethyl)phenyl at position 7 modulate electronic effects, enhancing cross-coupling efficiency (e.g., Cadogan cyclization). Pharmacologically, morpholine or phenylamino groups at C-3 improve COX-2 inhibition (IC₅₀ = 0.07 µM) and analgesic activity .
Q. What is the role of Cadogan cyclization in synthesizing pyrrolo-imidazo[1,2-a]pyridine scaffolds?
This method converts nitroarenes to fused heterocycles via reductive cyclization. For brominated derivatives, it enables library diversification (e.g., 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridines) with moderate-to-good yields (40–60%) under controlled POCl₃ and trimethylamine conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
